molecular formula C19H17N3 B6341748 2-[2-(Quinolin-3-yl)-1H-indol-3-yl]ethan-1-amine CAS No. 862118-74-9

2-[2-(Quinolin-3-yl)-1H-indol-3-yl]ethan-1-amine

Cat. No.: B6341748
CAS No.: 862118-74-9
M. Wt: 287.4 g/mol
InChI Key: XFBWSFWILSJJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Quinolin-3-yl)-1H-indol-3-yl]ethan-1-amine is a complex organic compound that features both quinoline and indole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Quinolin-3-yl)-1H-indol-3-yl]ethan-1-amine typically involves multi-step organic reactions. One common method is the condensation of quinoline derivatives with indole derivatives under specific conditions. For instance, the reaction might involve the use of a base such as potassium carbonate (K₂CO₃) and a palladium catalyst in a solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Quinolin-3-yl)-1H-indol-3-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline or indole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogens (e.g., Br₂) in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline-3-carboxylic acid derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

2-[2-(Quinolin-3-yl)-1H-indol-3-yl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[2-(Quinolin-3-yl)-1H-indol-3-yl]ethan-1-amine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it might inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinoline-2-one and quinoline-4-one.

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol.

Uniqueness

What sets 2-[2-(Quinolin-3-yl)-1H-indol-3-yl]ethan-1-amine apart is its dual presence of both quinoline and indole moieties. This unique structure allows it to exhibit a broader range of biological activities compared to compounds containing only one of these moieties .

Properties

IUPAC Name

2-(2-quinolin-3-yl-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3/c20-10-9-16-15-6-2-4-8-18(15)22-19(16)14-11-13-5-1-3-7-17(13)21-12-14/h1-8,11-12,22H,9-10,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBWSFWILSJJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=C(C4=CC=CC=C4N3)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.